molecular formula C12H15BrN2O5S2 B2892876 4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-4-oxobutanoic acid CAS No. 888111-57-7

4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-4-oxobutanoic acid

Cat. No.: B2892876
CAS No.: 888111-57-7
M. Wt: 411.29
InChI Key: MKOLGZVKBDUNAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-4-oxobutanoic acid is a complex organic compound with the molecular formula C12H15BrN2O5S2 and a molecular weight of 411.29 g/mol . This compound features a piperazine ring substituted with a 5-bromothiophen-2-yl sulfonyl group and a 4-oxobutanoic acid moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the 5-bromothiophen-2-yl sulfonyl chloride. This intermediate is then reacted with piperazine to form the sulfonyl piperazine derivative. The final step involves the acylation of the piperazine nitrogen with 4-oxobutanoic acid .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-4-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-4-oxobutanoic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its sulfonyl and piperazine moieties. These interactions can modulate biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-4-oxobutanoic acid is unique due to its combination of a bromothiophene sulfonyl group and a piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-[4-(5-bromothiophen-2-yl)sulfonylpiperazin-1-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O5S2/c13-9-1-4-12(21-9)22(19,20)15-7-5-14(6-8-15)10(16)2-3-11(17)18/h1,4H,2-3,5-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOLGZVKBDUNAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCC(=O)O)S(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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